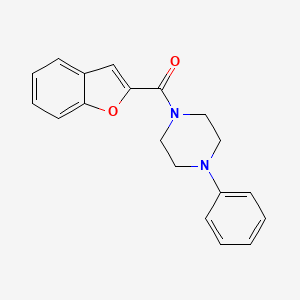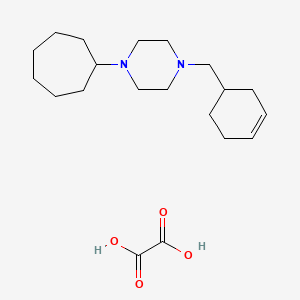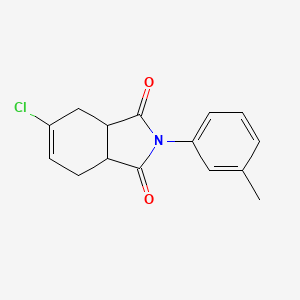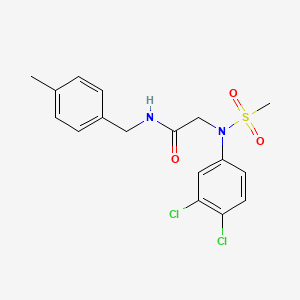![molecular formula C16H22N2OS B4955611 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4955611.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important energy sensor in cells that regulates cellular metabolism and energy balance. A-769662 has been found to have potential therapeutic applications in the treatment of metabolic disorders and cancer.
Mecanismo De Acción
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide activates AMPK by binding to the γ subunit of the enzyme. This binding causes a conformational change that allows AMPK to be phosphorylated and activated by upstream kinases. Once activated, AMPK phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Efectos Bioquímicos Y Fisiológicos
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. It increases fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide also increases mitochondrial biogenesis and reduces inflammation in animal models of obesity and type 2 diabetes. In addition, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has several advantages for lab experiments. It is a small molecule activator that can be easily synthesized and administered to cells or animals. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide also has limitations. It has been found to have off-target effects on other enzymes, which can complicate its interpretation in experiments. In addition, its effects may be cell-type specific, and more research is needed to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to determine its long-term safety and efficacy in humans. Another area of interest is its potential as an anti-cancer agent. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and more research is needed to determine its potential as a cancer therapy. Finally, more research is needed to fully understand the mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide and its effects on other enzymes and signaling pathways.
Métodos De Síntesis
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide can be synthesized using a multi-step process that involves the reaction of 1-adamantylamine with thioamide and acryloyl chloride. The resulting intermediate is then reacted with propanoic acid to produce N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide.
Aplicaciones Científicas De Investigación
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to activate AMPK in various cell types and tissues, leading to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-2-14(19)18-15-17-13(9-20-15)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,2-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXGZAIGIPGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)
![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)


![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)

![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)
![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)
